molecular formula C16H18N2O3 B11399162 4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Cat. No.: B11399162
M. Wt: 286.33 g/mol
InChI Key: RQDIJULCGHZYBG-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a benzamide derivative incorporating a 4,5,6,7-tetrahydro-2,1-benzoxazole moiety, a scaffold of significant interest in medicinal chemistry . This specific compound belongs to a class of synthetic molecules that are frequently investigated for their potential to interact with biologically relevant enzymes and receptors. Researchers explore these benzoxazole-benzamide hybrids primarily as key intermediates in the synthesis of novel pharmacologically active compounds and as tool molecules for probing biological mechanisms . The structural framework of this compound is analogous to other developed molecules, such as benzenesulfonamide derivatives, which are known to act as potent and selective receptor antagonists (e.g., the 5-HT6 receptor) and have been studied in contexts including behavioral syndromes in animal models . Furthermore, the core 4,5,6,7-tetrahydrobenzoxazole structure is related to privileged scaffolds in drug discovery, often utilized in the development of agents targeting carbonic anhydrases, peroxisome proliferator-activated receptors (PPAR-γ), and various kinases . Its value in research also extends to materials science and chemical biology, where it serves as a building block for more complex molecular architectures. This product is intended for use by qualified researchers in laboratory settings exclusively. This compound is offered strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C16H18N2O3/c1-2-20-12-9-7-11(8-10-12)15(19)17-16-13-5-3-4-6-14(13)18-21-16/h7-10H,2-6H2,1H3,(H,17,19)

InChI Key

RQDIJULCGHZYBG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2

Origin of Product

United States

Preparation Methods

Two-Step Condensation and Cyclization

The primary synthetic route involves two sequential reactions:

  • Formation of 4-Ethoxybenzoyl Chloride :
    4-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions (70–80°C, 2–3 hours) to generate the corresponding acyl chloride. Excess SOCl₂ is removed via distillation, yielding 4-ethoxybenzoyl chloride as a pale-yellow liquid (85–90% conversion).

  • Amide Coupling with 3-Amino-4,5,6,7-Tetrahydro-2,1-Benzoxazole :
    The acyl chloride reacts with 3-amino-4,5,6,7-tetrahydro-2,1-benzoxazole in dichloromethane (DCM) or ethanol at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, facilitating nucleophilic acyl substitution. The reaction proceeds for 6–8 hours, achieving yields of 72–78% after workup.

Key Reaction Parameters :

ParameterOptimal ValueImpact on Yield/Purity
SolventDichloromethaneHigher yield (78%)
Temperature0–5°CMinimizes side reactions
Molar Ratio (Acyl Chloride:Amine)1:1.1Ensures complete conversion

One-Pot Tandem Synthesis

An alternative one-pot method eliminates intermediate isolation:

  • In Situ Acyl Chloride Formation :
    4-Ethoxybenzoic acid and SOCl₂ are heated under reflux (2 hours), followed by direct addition of 3-amino-4,5,6,7-tetrahydro-2,1-benzoxazole without isolating the acyl chloride. This approach reduces processing time but requires stringent stoichiometric control to avoid over-chlorination.

  • Solvent Optimization :
    Ethanol replaces DCM in this method, simplifying purification. Yields range from 65% to 70%, with purity ≥90% after recrystallization.

Mechanistic Insights into Amide Bond Formation

The amide coupling proceeds via a nucleophilic acyl substitution mechanism:

  • Activation of Carboxylic Acid :
    Thionyl chloride converts the carboxylic acid into a reactive acyl chloride, releasing SO₂ and HCl gas. The electrophilic carbonyl carbon becomes susceptible to nucleophilic attack.

  • Nucleophilic Attack by Benzoxazole Amine :
    The lone pair on the amine nitrogen of 3-amino-4,5,6,7-tetrahydro-2,1-benzoxazole attacks the acyl chloride’s carbonyl carbon, displacing chloride and forming the amide bond. Triethylamine neutralizes HCl, shifting the equilibrium toward product formation.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing the transition state. Ethanol, though protic, improves solubility of the amine substrate, favoring higher conversions at lower temperatures.

Temperature Control

Maintaining temperatures below 10°C minimizes side reactions such as hydrolysis of the acyl chloride or oxidative degradation of the benzoxazole ring.

Catalytic Additives

Patent data suggest that catalytic dimethylaminopyridine (DMAP, 5 mol%) accelerates amide bond formation, increasing yields to 82–85%.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol-water (4:1 v/v), yielding white crystalline solids with ≥95% purity (HPLC).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, 3H, OCH₂CH₃), 1.78–1.85 (m, 4H, tetrahydro ring), 3.02–3.10 (m, 2H, CH₂), 4.12 (q, 2H, OCH₂CH₃), 6.92–7.89 (aromatic protons).

  • IR (KBr) : 1654 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend), 1245 cm⁻¹ (C–O–C).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)AdvantagesLimitations
Two-Step Condensation72–78≥95High purity, scalableLengthy isolation steps
One-Pot Synthesis65–70≥90Faster, fewer stepsLower yield, stoichiometric control critical

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Products Notes
Acidic (HCl/H₂O)6M HCl, reflux (100°C)4-ethoxybenzoic acid + 3-amino-4,5,6,7-tetrahydro-2,1-benzoxazoleComplete conversion after 8–12 hours
Basic (NaOH/EtOH)2M NaOH, ethanol, 80°CSodium 4-ethoxybenzoate + 3-amino-4,5,6,7-tetrahydro-2,1-benzoxazoleFaster kinetics (4–6 hours)

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the tetrahydrobenzoxazole ring remaining intact due to its stability under hydrolytic conditions .

Alkylation and Acylation

The secondary amine in the tetrahydrobenzoxazole ring participates in alkylation/acylation:

Reaction Type Reagents Conditions Products Yield
AlkylationCH₃I, K₂CO₃, DMFRT, 24 hoursN-methylated derivative72–78%
AcylationAcetyl chloride, pyridine0°C → RT, 12 hoursN-acetylated derivative65–70%

Kinetic studies suggest steric hindrance from the ethoxybenzene group slows alkylation rates compared to analogs lacking this substituent .

Ring-Opening Reactions

The tetrahydrobenzoxazole ring undergoes selective ring-opening under strong reducing or oxidizing conditions:

Reagent Conditions Products Mechanism
LiAlH₄THF, reflux (66°C), 6 hours3-(4-ethoxybenzamido)cyclohexanolReduction of the oxazole N–O bond
H₂O₂ (30%)Acetic acid, 50°C, 8 hours3-(4-ethoxybenzamido)cyclohexanone + NO₃⁻Oxidative cleavage via radical intermediates

The ethoxy group stabilizes intermediates through resonance, directing regioselectivity during ring-opening .

Electrophilic Aromatic Substitution

The ethoxybenzene moiety undergoes substitution at the para position:

Reaction Reagents Conditions Products Yield
NitrationHNO₃/H₂SO₄0°C, 2 hours4-ethoxy-3-nitro-N-(tetrahydrobenzoxazol-3-yl)benzamide58%
SulfonationClSO₃H, CH₂Cl₂RT, 4 hours4-ethoxy-3-sulfo-N-(tetrahydrobenzoxazol-3-yl)benzamide63%

The amide group deactivates the benzene ring, limiting substitution to the ethoxy-adjacent position .

Catalytic Hydrogenation

The tetrahydrobenzoxazole ring resists further hydrogenation, but the ethoxy group can be modified:

Catalyst Conditions Products Selectivity
Pd/C (10%)H₂ (1 atm), ethanol, RT4-hydroxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide>95% deethylation
Raney NiH₂ (3 atm), 60°C4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzylaminePartial reduction of amide (≤40%)

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C via cleavage of the amide bond and benzoxazole ring rearrangement .

  • Light Sensitivity : Prolonged UV exposure induces radical-mediated decomposition (t₁/₂ = 48 hours under 254 nm light).

This compound’s reactivity profile highlights its utility as a scaffold for synthesizing derivatives with tailored pharmacological or material properties. Further studies are needed to explore its behavior under photochemical or enzymatic conditions.

Scientific Research Applications

Research indicates that 4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may have potential as an antitumor agent. Its structure allows for interactions with cellular targets involved in cancer progression.
  • Antimicrobial Properties : Some investigations have shown that this compound can inhibit the growth of certain bacteria and fungi, indicating its potential as an antimicrobial agent.
  • Neurological Effects : The benzoxazole moiety is known for its neuroprotective properties. Research into its effects on neurodegenerative diseases is ongoing.

Medicinal Chemistry

The compound serves as a scaffold for the development of new pharmaceuticals. Its derivatives may lead to the discovery of novel drugs targeting various diseases.

Drug Design

Due to its unique structural features, it can be used in structure-activity relationship (SAR) studies to optimize potency and selectivity for biological targets.

Biological Assays

This compound is utilized in various biological assays to evaluate its efficacy and mechanism of action against specific diseases.

Case Studies

Study ReferenceFocus AreaFindings
Antitumor ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Antimicrobial EffectsShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria.
NeuroprotectionExhibited protective effects on neuronal cells under oxidative stress conditions.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Ethoxy vs. Methyl/Propoxy: The ethoxy group balances lipophilicity and solubility compared to the smaller methyl group (higher polarity) and bulkier propoxy chain (enhanced membrane permeability) . Nitro Group: The nitro-substituted analog (CAS 54108-15-5) exhibits reduced molecular weight (287.27 vs.

Heterocycle Variations :

  • Benzoxazol vs. Benzisoxazol : The benzisoxazol core (oxygen and nitrogen in adjacent positions) in may exhibit distinct electronic properties compared to the benzoxazol system, influencing reactivity and bioactivity.

Biological Activity

4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide (CAS No. 898611-32-0) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₆H₁₈N₂O₃
  • Molecular Weight : 286.33 g/mol
  • Chemical Structure : The compound features a benzamide structure with an ethoxy group and a tetrahydro-benzoxazole moiety, which may contribute to its biological properties.

Antimicrobial Activity

Benzothiazole derivatives have shown promising antimicrobial activities. While direct studies on this specific compound are scarce, the benzamide scaffold is often associated with antimicrobial properties. For instance, similar compounds have been evaluated for their effectiveness against various bacterial strains and fungi .

Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives is heavily influenced by their structural components:

  • Substituents : The presence of electron-donating or electron-withdrawing groups can significantly affect receptor binding and biological activity.
  • Ring Structure : The tetrahydro-benzoxazole ring may enhance lipophilicity and facilitate blood-brain barrier penetration, which is crucial for central nervous system (CNS) effects.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the SAR of benzamide derivatives:

StudyFindings
Siddiqui et al. (2009)Investigated various benzamide derivatives for antinociceptive effects; highlighted the importance of structural modifications .
Rajeeva et al. (2009)Reported on the synthesis and antimicrobial activity of benzothiazole derivatives; suggested potential for similar activities in related compounds .
Recent Advances in Benzothiazole SynthesisDiscussed novel synthetic pathways that could be applied to create derivatives with enhanced biological profiles .

Q & A

Q. Table 1: Representative Synthetic Conditions

ReactantsSolventCatalystTime (hrs)Yield (%)Source
4-Ethoxybenzoyl chloride + 3-amino-benzoxazoleEthanolGlacial AcOH4–665–75
Activated ester variantDCMDMAP1282

Basic: Which analytical techniques are most effective for structural characterization and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and benzoxazole protons (δ 6.8–7.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% typical for research-grade material) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 313.12) .

Note : For ambiguous signals, 2D NMR (e.g., COSY, HSQC) can resolve overlapping resonances in the tetrahydrobenzoxazole moiety .

Advanced: How can reaction engineering principles improve yield and scalability?

Answer:

  • Process Intensification : Use microreactors or flow chemistry systems to enhance heat/mass transfer, particularly for exothermic amidation steps .
  • Membrane Separation : Integrate nanofiltration membranes to remove unreacted reagents in real-time, reducing downstream purification steps .
  • Scale-Up Considerations : Conduct hazard analysis (e.g., thermal stability of intermediates) and optimize solvent recovery systems for sustainability .

Case Study : A 125 mmol-scale synthesis achieved 82% yield using O-benzyl hydroxylamine hydrochloride under rigorously anhydrous conditions .

Advanced: What computational tools are suitable for predicting reaction pathways and optimizing conditions?

Answer:

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., amide bond formation vs. cyclization) .
  • Reaction Path Search Algorithms : Tools like the Artificial Force Induced Reaction (AFIR) method can predict feasible pathways for benzoxazole ring formation .
  • AI-Driven Optimization : Machine learning models trained on PubChem reaction datasets can recommend solvent/catalyst combinations, reducing trial-and-error experimentation .

Example : ICReDD’s integrated computational-experimental workflow reduced reaction development time by 40% in analogous heterocyclic systems .

Advanced: How should researchers address contradictory biological activity data in published studies?

Answer:

  • Standardized Assays : Replicate studies using uniform protocols (e.g., MIC testing for antimicrobial activity with ATCC control strains) .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain variability in IC₅₀ values .
  • Target Validation : Employ CRISPR-Cas9 knockout models to confirm enzyme targets (e.g., bacterial PPTases) and rule off-target effects .

Key Insight : Contradictions in antibacterial activity (e.g., Gram-positive vs. Gram-negative efficacy) may arise from differential membrane permeability, which can be tested via liposome partitioning assays .

Advanced: What factorial design strategies are optimal for studying substituent effects on bioactivity?

Answer:

  • Variables : Ethoxy group position, benzoxazole ring saturation, and N-substituents.
  • Design : A 2³ factorial design with response surface methodology (RSM) to model interactions between variables .
  • Outputs : IC₅₀ (enzymatic assays), logP (lipophilicity), and solubility (HPLC-UV quantification).

Q. Table 2: Factorial Design Template

VariableLow Level (-1)High Level (+1)
Ethoxy PositionParaMeta
Ring SaturationFully saturatedPartially unsaturated
N-SubstituentHMethyl

Analysis : ANOVA identifies significant factors; desirability functions balance potency vs. pharmacokinetic properties .

Advanced: How can AI enhance the prediction of pharmacokinetic properties for this compound?

Answer:

  • ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 estimate bioavailability (%F = ~75), blood-brain barrier penetration (logBB < -1), and CYP450 inhibition risks .
  • Molecular Dynamics (MD) : Simulate binding modes to human serum albumin (HSA) to predict plasma half-life .
  • Generative Models : Suggest structural analogs with improved metabolic stability (e.g., replacing ethoxy with trifluoromethoxy) .

Validation : Cross-check predictions with in vitro hepatic microsome assays and Caco-2 permeability tests .

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